molecular formula C14H9F3O B7873691 3-Methyl-2',4,4'-trifluorobenzophenone

3-Methyl-2',4,4'-trifluorobenzophenone

Cat. No. B7873691
M. Wt: 250.21 g/mol
InChI Key: MCXQXTJTUOYJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2',4,4'-trifluorobenzophenone is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2',4,4'-trifluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2',4,4'-trifluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-Methyl-2',4,4'-trifluorobenzophenone can be achieved through a Friedel-Crafts acylation reaction using 3-methylphenol and 2,4,4'-trifluorobenzoyl chloride as starting materials.

Starting Materials
3-methylphenol, 2,4,4'-trifluorobenzoyl chloride, AlCl3, anhydrous dichloromethane, anhydrous ether, sodium bicarbonate, wate

Reaction
To a solution of 3-methylphenol (1.0 equiv) in anhydrous dichloromethane, add AlCl3 (1.2 equiv) slowly with stirring at 0°C., After the addition is complete, stir the reaction mixture at 0°C for 30 minutes., Add 2,4,4'-trifluorobenzoyl chloride (1.1 equiv) dropwise to the reaction mixture at 0°C., Stir the reaction mixture at 0°C for 2 hours., Quench the reaction by adding anhydrous ether (10 mL) and stirring for 10 minutes., Add sodium bicarbonate solution (10% w/v) to the reaction mixture until the pH is neutral., Extract the organic layer with anhydrous ether (3 x 20 mL)., Combine the organic layers and wash with water (10 mL)., Dry the organic layer over anhydrous sodium sulfate., Concentrate the organic layer under reduced pressure., Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent to obtain 3-Methyl-2',4,4'-trifluorobenzophenone as a white solid.

properties

IUPAC Name

(2,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-6-9(2-5-12(8)16)14(18)11-4-3-10(15)7-13(11)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXQXTJTUOYJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2',4,4'-trifluorobenzophenone

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